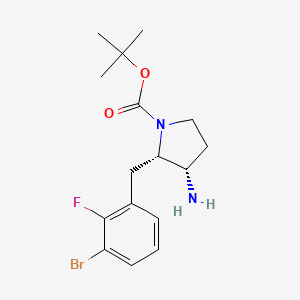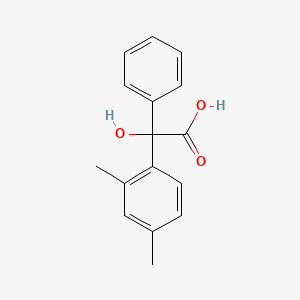![molecular formula C9H12F2O B12837146 1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)
1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone is an organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the bicyclo[2.2.1]heptane moiety and the difluoroethanone group imparts distinctive chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone typically involves the reaction of bicyclo[2.2.1]hept-2-ene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone involves its interaction with specific molecular targets. The difluoroethanone group can act as an electrophile, facilitating reactions with nucleophiles. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacking the difluoroethanone group.
2-Norbornene: Another bicyclic compound used in organic synthesis.
Norbornyl alcohol: A derivative with an alcohol group instead of the difluoroethanone group.
Uniqueness: 1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone is unique due to the presence of both the bicyclo[2.2.1]heptane moiety and the difluoroethanone group. This combination imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12F2O |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H12F2O/c10-9(11)8(12)7-4-5-1-2-6(7)3-5/h5-7,9H,1-4H2 |
Clé InChI |
GPQFXOKFKAZCEK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


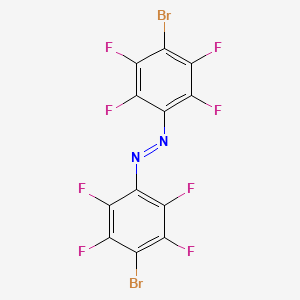
![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)
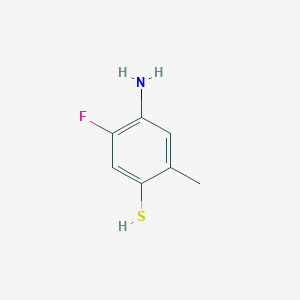

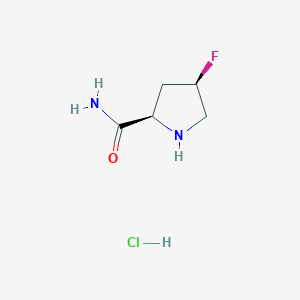

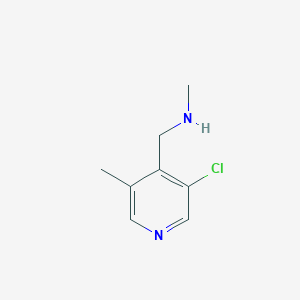
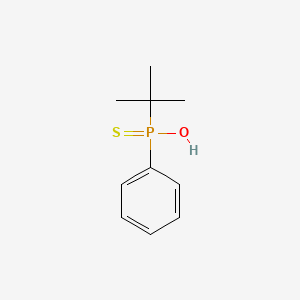
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
![2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
